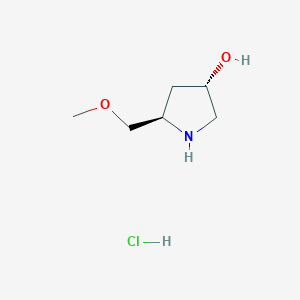
(4-Fluorobenzoyl)-D-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorobenzoyl)-D-valine is an organic compound that features a fluorobenzoyl group attached to the amino acid D-valine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzoyl)-D-valine typically involves the acylation of D-valine with 4-fluorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves dissolving D-valine in a suitable solvent, such as dichloromethane, and then adding 4-fluorobenzoyl chloride dropwise while maintaining the reaction mixture at a low temperature. The reaction is usually catalyzed by a base, such as triethylamine, to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the production process .
化学反応の分析
Types of Reactions
(4-Fluorobenzoyl)-D-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学的研究の応用
(4-Fluorobenzoyl)-D-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of (4-Fluorobenzoyl)-D-valine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
4-Fluorobenzoic acid: A related compound with similar structural features but different functional groups.
Ethyl (4-fluorobenzoyl)acetate: Another compound with a fluorobenzoyl group, used in different chemical contexts
Uniqueness
(4-Fluorobenzoyl)-D-valine is unique due to the presence of both the fluorobenzoyl group and the amino acid D-valine. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H14FNO3 |
|---|---|
分子量 |
239.24 g/mol |
IUPAC名 |
(2R)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
InChIキー |
HNQZRZNWHKVZEX-SNVBAGLBSA-N |
異性体SMILES |
CC(C)[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)F |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,5-dimethylpiperidine-4-carboxylic acid](/img/structure/B13569170.png)


![2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide](/img/structure/B13569182.png)
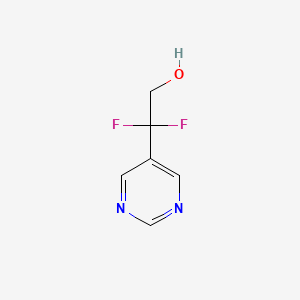
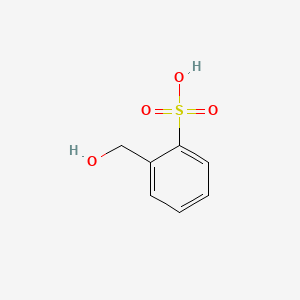
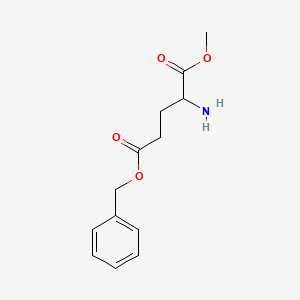
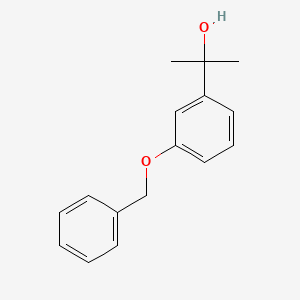
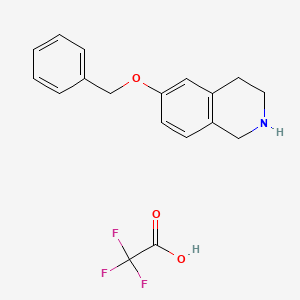
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B13569217.png)
